![molecular formula C18H20FNO B14194611 (2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-22-8](/img/structure/B14194611.png)
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (1R)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with (1R)-1-phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, including the use of catalysts and solvents to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Research on its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(3-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2R)-2-(3-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2R)-2-(3-methylphenyl)-4-[(1R)-1-phenylethyl]morpholine
Uniqueness
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets.
Propriétés
Numéro CAS |
920802-22-8 |
|---|---|
Formule moléculaire |
C18H20FNO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18+/m1/s1 |
Clé InChI |
GOJWRLYQPUIEFZ-KDOFPFPSSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC(=CC=C3)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


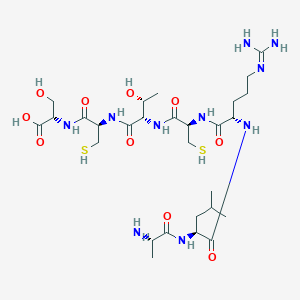
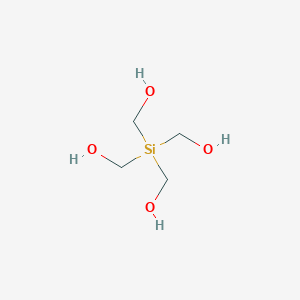
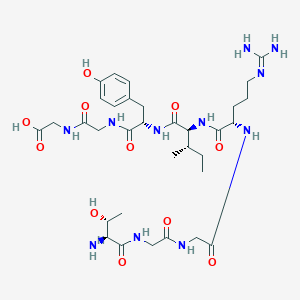
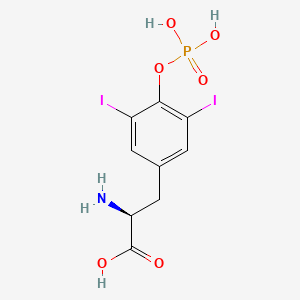
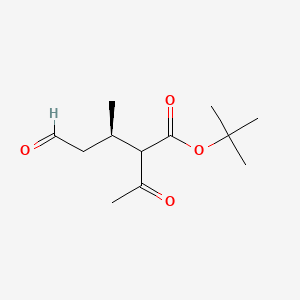
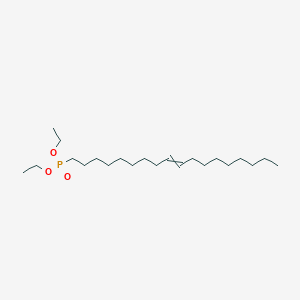
methylidene}hydroxylamine](/img/structure/B14194572.png)
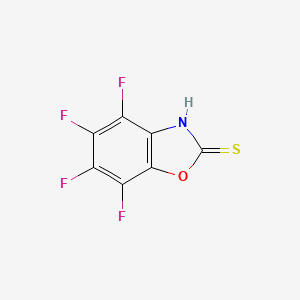
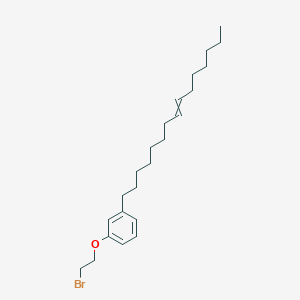
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

